10(5H)-Phenarsazineethanol, 10-sulfide
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Overview
Description
10(5H)-Phenarsazineethanol, 10-sulfide is an organoarsenic compound that features a phenarsazine core with an ethanol and sulfide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10(5H)-Phenarsazineethanol, 10-sulfide typically involves the reaction of phenarsazine with ethanol and a sulfur source under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or ethanol, and the temperature is maintained below 200°C to ensure the formation of the desired product . The reaction may involve nucleophilic substitution or addition reactions, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
10(5H)-Phenarsazineethanol, 10-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
10(5H)-Phenarsazineethanol, 10-sulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10(5H)-Phenarsazineethanol, 10-sulfide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the specific conditions. It may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox reactions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10(5H)-Phenarsazineethanol, 10-sulfide include:
10-mesityl-5H-phenophosphazinine 10-sulfide: A related compound with a phosphazine core instead of an arsenazine core.
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide: Another organophosphorus compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a phenarsazine core with ethanol and sulfide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
64057-65-4 |
---|---|
Molecular Formula |
C14H14AsNOS |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
2-(10-sulfanylidene-5H-phenarsazinin-10-yl)ethanol |
InChI |
InChI=1S/C14H14AsNOS/c17-10-9-15(18)11-5-1-3-7-13(11)16-14-8-4-2-6-12(14)15/h1-8,16-17H,9-10H2 |
InChI Key |
PDDYFOWEJRNHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3[As]2(=S)CCO |
Origin of Product |
United States |
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